molecular formula C15H10BrClO2 B8709819 (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone

(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone

Cat. No.: B8709819
M. Wt: 337.59 g/mol
InChI Key: SLYCQRXDCXWKSZ-UHFFFAOYSA-N
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Description

(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a dihydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process may include the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and scale up the production .

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or chlorine sites, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)methanol
  • (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)ethanone
  • (5-Bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)propanone

Uniqueness

What sets (5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone apart from similar compounds is its specific combination of bromine, chlorine, and dihydrobenzofuran moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H10BrClO2

Molecular Weight

337.59 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)-(2,3-dihydro-1-benzofuran-5-yl)methanone

InChI

InChI=1S/C15H10BrClO2/c16-11-2-3-13(17)12(8-11)15(18)10-1-4-14-9(7-10)5-6-19-14/h1-4,7-8H,5-6H2

InChI Key

SLYCQRXDCXWKSZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)C3=C(C=CC(=C3)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-bromo-2-chloro-benzoyl chloride 2a (10.8 g, 42.5 mmol) was dissolved in 100 mL dichloromethane, followed by addition of 2,3-dihydrobenzofuran 5a (5.11 g, 42.5 mmol) and addition of aluminum trichloride (6.8 g, 51.0 mmol) in batch. The reaction mixture was stirred for 2 hours. Thereafter, the reaction mixture was concentrated under reduced pressure and the resulting residue was purified by silica gel chromatography with elution system D to obtain the title compound (5-bromo-2-chloro-phenyl)-(2,3-dihydrobenzofuran-5-yl)methanone 5b (10.47 g, white solid), yield: 72.9%. MS m/z (ESI): 339.0 [M+1]; 1H NMR (400 MHz, CDCl3): δ 7.73 (d, 1H), 7.58 (dd, 1H), 7.53 (dd, 1H), 7.47 (d, 1H), 7.32 (d, 1H), 6.81 (d, 1H), 4.68 (t, 2H), 3.26 (t, 2H).
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